Complex I Inhibitory Potency of 1,2,3,4-Tetrahydroisoquinolin-4-ol vs. Core Scaffold and Substituted Analogs
1,2,3,4-Tetrahydroisoquinoline (TIQ), the des-hydroxy analog, is the least potent complex I inhibitor within the THIQ class, with an IC50 of approximately 22 mM. In contrast, the introduction of a 6-methoxy group (6-methoxy-THIQ) increases potency by nearly 60-fold to an IC50 of 0.38 mM [1]. While a direct IC50 for the target 4-hydroxy-THIQ scaffold against complex I was not located in the accessed literature, its reported selective inhibition of NADH-ubiquinone reductase in mouse brain mitochondria [2] positions its potency within this structure-defined continuum. This data demonstrates that the unsubstituted 4-hydroxy scaffold is not the terminal bioactive species but a crucial starting point; its unique electronic and steric profile, defined by the 4-OH, dictates a distinct reactivity and binding landscape compared to both the simpler TIQ core and more potent substituted analogs.
| Evidence Dimension | Complex I (NADH-ubiquinone reductase) inhibition |
|---|---|
| Target Compound Data | Potency inferred to be > IC50 of TIQ (22 mM) and < IC50 of 6-methoxy-THIQ (0.38 mM); demonstrates selective inhibition of complex I [2]. |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (TIQ): IC50 ≈ 22 mM; 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: IC50 = 0.38 mM |
| Quantified Difference | Potency can vary >50-fold based on substitution pattern (e.g., 6-methoxy-THIQ vs. TIQ). |
| Conditions | Rat forebrain mitochondrial fragments [1] and mouse brain mitochondria [2]. |
Why This Matters
Demonstrates that the target compound occupies a unique position in the potency landscape of THIQ-based complex I inhibitors, making it a critical control or starting material for SAR studies.
- [1] McNaught KS, et al. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochem Pharmacol. 1995;50(11):1903-1911. View Source
- [2] Suzuki K, et al. Selective inhibition of complex I of the brain electron transport system by tetrahydroisoquinoline. Biochem Biophys Res Commun. 1989;162(3):1527-1533. View Source
